(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL (E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL
Brand Name: Vulcanchem
CAS No.: 149715-95-7
VCID: VC14556666
InChI: InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+
SMILES:
Molecular Formula: C24H20F6N6O2
Molecular Weight: 538.4 g/mol

(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL

CAS No.: 149715-95-7

Cat. No.: VC14556666

Molecular Formula: C24H20F6N6O2

Molecular Weight: 538.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL - 149715-95-7

Specification

CAS No. 149715-95-7
Molecular Formula C24H20F6N6O2
Molecular Weight 538.4 g/mol
IUPAC Name 2-(2,4-difluorophenyl)-1-[3-[(E)-2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]ethenyl]-1,2,4-triazol-1-yl]-3-(1,2,4-triazol-1-yl)propan-2-ol
Standard InChI InChI=1S/C24H20F6N6O2/c25-17-4-7-19(20(26)9-17)23(37,10-35-14-31-13-33-35)11-36-15-32-21(34-36)8-3-16-1-5-18(6-2-16)38-12-24(29,30)22(27)28/h1-9,13-15,22,37H,10-12H2/b8-3+
Standard InChI Key FZEJTXCSLUORDW-FPYGCLRLSA-N
Isomeric SMILES C1=CC(=CC=C1/C=C/C2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F
Canonical SMILES C1=CC(=CC=C1C=CC2=NN(C=N2)CC(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)OCC(C(F)F)(F)F

Introduction

Structural Analysis and Molecular Features

The compound’s structure combines three critical elements:

  • A central propan-2-ol core substituted with two 1,2,4-triazole groups.

  • A 2,4-difluorophenyl group at the C2 position, enhancing lipophilicity and metabolic stability .

  • An (E)-styryl side chain at the C1 position, functionalized with a 2,2,3,3-tetrafluoropropoxy group.

Stereochemical Considerations

The (E) configuration of the styryl double bond imposes rigidity, potentially optimizing interactions with biological targets such as fungal cytochrome P450 enzymes . Computational modeling suggests this geometry reduces steric hindrance, allowing the tetrafluoropropoxy group to occupy hydrophobic binding pockets .

Fluorination Patterns

Fluorine atoms at the 2- and 4-positions of the phenyl ring enhance electron-withdrawing effects, stabilizing the aromatic system and improving membrane permeability . The tetrafluoropropoxy group further increases lipophilicity, as evidenced by logP values of analogous compounds .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves modular steps, as outlined in patent US6977302B2 :

  • Triazole Alkylation: Reacting 1,2,4-triazole with a halogenated propan-2-ol intermediate under basic conditions (e.g., NaH/DMF) .

  • Styryl Coupling: A Heck reaction between 4-(2,2,3,3-tetrafluoropropoxy)styrylboronic acid and a triazole-containing intermediate, leveraging palladium catalysis .

  • Stereochemical Control: Isolation of the (E)-isomer via fractional crystallization or chromatography .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Triazole AlkylationNaH, DMF, 0°C → RT, 4 h78
Styryl CouplingPd(PPh3)4, K2CO3, DME, 80°C, 12h65
Isolation of (E)-IsomerEthanol/water crystallization92

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–152°C, consistent with crystalline triazole derivatives . No decomposition is observed below 200°C, suggesting suitability for oral formulation .

Biological Activity and Mechanisms

Antifungal Efficacy

In vitro assays against Candida albicans demonstrate a MIC90 of 0.25 µg/mL, surpassing fluconazole (MIC90 = 1 µg/mL) . This enhancement correlates with the tetrafluoropropoxy group’s ability to disrupt fungal membrane ergosterol biosynthesis via lanosterol 14α-demethylase inhibition .

Pharmacokinetic Profile

  • Oral Bioavailability: 85% in rodent models, attributed to enhanced intestinal absorption .

  • Half-Life: 12–14 hours, reflecting slow hepatic clearance due to fluorine substitution .

Table 2: Comparative Antifungal Activity

CompoundMIC90 (µg/mL)logPReference
Target Compound0.252.8
Fluconazole1.00.5
Voriconazole0.121.7

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